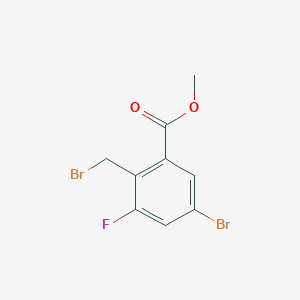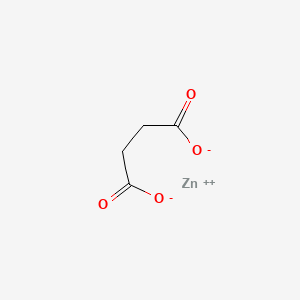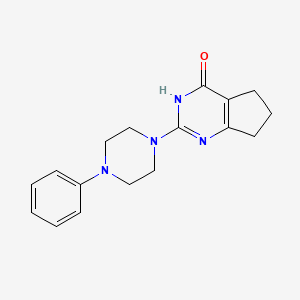
Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((2-methylphenyl)amino)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((2-methylphenyl)amino)carbonyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in the molecule makes it a versatile candidate for chemical modifications and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((2-methylphenyl)amino)carbonyl)- typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, brominating agents, and acetamide derivatives. The reaction conditions may involve:
Bromination: Introduction of the bromine atom into the quinazolinone ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Amidation: Formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.
Coupling Reactions: Linking the quinazolinone moiety with the acetamide derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques like continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms can be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or acetamide groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazolinone ring or the bromine atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the quinazolinone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce de-brominated or reduced quinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be studied for its interactions with biological targets and its potential therapeutic effects.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its ability to inhibit specific enzymes or receptors involved in disease pathways. Its potential as a drug candidate for treating various conditions could be explored.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its unique structure and reactivity make it a versatile candidate for various industrial applications.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((2-methylphenyl)amino)carbonyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3(4H)-quinazolinone and its brominated analogs.
Acetamide Derivatives: Compounds containing the acetamide functional group, such as N-phenylacetamide.
Uniqueness
The uniqueness of Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((2-methylphenyl)amino)carbonyl)- lies in its specific combination of functional groups and its potential biological activities. The presence of the bromine atom, quinazolinone ring, and acetamide group provides a unique scaffold for chemical modifications and biological studies.
Propriétés
| 86816-92-4 | |
Formule moléculaire |
C19H18BrN5O3 |
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
2-[(6-bromo-4-oxoquinazolin-3-yl)methylamino]-N-[(2-methylphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C19H18BrN5O3/c1-12-4-2-3-5-15(12)23-19(28)24-17(26)9-21-10-25-11-22-16-7-6-13(20)8-14(16)18(25)27/h2-8,11,21H,9-10H2,1H3,(H2,23,24,26,28) |
Clé InChI |
VAHCCUHDQRWZFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)

![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)
